molecular formula C22H19N3O2S B11188317 9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole

9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B11188317
M. Wt: 389.5 g/mol
InChI Key: FUNXTUGTSDPBLF-UHFFFAOYSA-N
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Description

The compound 9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole is a complex organic molecule that features a combination of oxadiazole and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized by the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-phenyl-1,3,4-oxadiazole-2-thiol .

The next step involves the acylation of the oxadiazole derivative with chloroacetyl chloride to form the thioacetyl intermediate. This intermediate is then reacted with 2,3,4,9-tetrahydro-1H-carbazole under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound 9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, derivatives of this compound have shown potential as anti-inflammatory, analgesic, and anticancer agents. The presence of the oxadiazole ring is particularly significant due to its known biological activities .

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes. Its unique electronic properties make it suitable for applications in optoelectronic devices .

Mechanism of Action

The mechanism of action of 9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both the oxadiazole and carbazole moieties.

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C22H19N3O2S/c26-20(14-28-22-24-23-21(27-22)15-8-2-1-3-9-15)25-18-12-6-4-10-16(18)17-11-5-7-13-19(17)25/h1-4,6,8-10,12H,5,7,11,13-14H2

InChI Key

FUNXTUGTSDPBLF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NN=C(O4)C5=CC=CC=C5

Origin of Product

United States

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